2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play significant roles in regulating cell cycle progression, transcription, and neuronal functions .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CDKs . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects include cell cycle arrest, which can lead to apoptosis or programmed cell death . This makes the compound potentially useful in cancer treatment, as it can halt the uncontrolled cell proliferation characteristic of cancerous cells .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest, leading to apoptosis in cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrolopyrimidine derivatives have been shown to have significant antiproliferative effects on various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolopyrimidine derivatives have been shown to bind to anti-apoptotic proteins like Bcl2, leading to up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with diisopropylethylamine (DIPEA) in ethyl acetate at room temperature, yielding an intermediate product. This intermediate is then subjected to further reactions involving reagents such as 3,3-diethoxy-propyne, copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrrolopyrimidine scaffold.
Scientific Research Applications
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with halogen atoms that enhance their potency and selectivity as kinase inhibitors.
Uniqueness
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor with significant anticancer activity sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-6(8(12)13)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKRIYJWJVLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CNC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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